Tri-O-methyl-D-glucal
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Overview
Description
Tri-O-methyl-D-glucal is a carbohydrate derivative that has been widely used in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and commonly used as a starting material for the synthesis of various bioactive compounds.
Scientific Research Applications
Synthesis and Chemical Transformations
Tri-O-methyl-D-glucal is a versatile molecule utilized in various synthetic transformations. One notable application involves its use in the synthesis of 2-fluoroglucal derivatives. In this process, this compound undergoes lithiation and is trapped with electrophiles, leading to moderate overall yields. This method also includes palladium coupling and Dotz-type reactions, showcasing the molecule's utility in complex chemical transformations (Boyd et al., 2006).
Hydroformylation Processes
This compound is employed in hydroformylation reactions with rhodium catalytic systems. The process results in the formation of 2-formyl derivatives as main products, highlighting the molecule's reactivity and functional group compatibility in the presence of bulky phosphite auxiliary ligands. This reaction is significant for the regio- and stereoselective modification of the glucal molecule, contributing to the understanding of the mechanistic cycle of the reaction (Fernández et al., 1998).
Copolymerization with Maleic Anhydride
In polymer science, this compound has been copolymerized with maleic anhydride to create novel vinyl copolymers containing sugar residues. This application is significant as it opens up pathways for the production of new materials with potential applications in various industries, such as biodegradable plastics or drug delivery systems (Koyama et al., 1987).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .
Mode of Action
The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of this compound is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .
Result of Action
The result of this compound’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Tri-O-methyl-D-glucal interacts with various enzymes, proteins, and other biomolecules in the cell . It is a building block useful in the synthesis of a range of carbohydrates . The glucal double bond allows other functional groups to be introduced . It can undergo lithiation at -78 °C in THF with t-BuLi to afford a vinyl carbanion, which can be trapped with electrophiles in moderate overall yields .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by participating in various biochemical reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation
properties
IUPAC Name |
(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPNKKRMNFDQJ-HLTSFMKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(C=CO1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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